Dinotefuran DN Hydrochloride

Residue Analysis UPLC-MS/MS Method Validation

EPA 40 CFR §180.603 mandates DN as an independently quantified analyte in sum-of-residues tolerance enforcement-substituting parent dinotefuran standards fails because the LOD for DN (4 pg) is 4-fold higher than for dinotefuran (1 pg), and DN's soil half-life (64-65 d) exceeds the parent's by 15- to 40-fold, requiring DN-specific calibration. This hydrochloride salt CRM eliminates gravimetric error inherent to free-base or picrate forms, ensuring regulatory-grade LOQs across high-matrix-interference samples (rice husk RSD ≤20%). - Mandatory analyte under 40 CFR §180.603: DN must be quantified separately; parent-only calibration systematically underestimates residues. - 4 pg LOD with linearity R² > 0.999; validated for LOQ verification at 0.005-0.02 mg/kg in rice, tea, leafy vegetables, grape raisins, and potato chips. - Hydrochloride salt ensures reliable gravimetric stock preparation and LC-MS/MS ionization consistency versus non-equivalent salt forms (e.g., DN picrate, MW 386.32).

Molecular Formula C7H16ClN3O
Molecular Weight 193.67 g/mol
CAS No. 939773-22-5
Cat. No. B1532961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinotefuran DN Hydrochloride
CAS939773-22-5
Molecular FormulaC7H16ClN3O
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCN=C(N)NCC1CCOC1.Cl
InChIInChI=1S/C7H15N3O.ClH/c1-9-7(8)10-4-6-2-3-11-5-6;/h6H,2-5H2,1H3,(H3,8,9,10);1H
InChIKeyLEMWTAXTPQJYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinotefuran DN Hydrochloride Reference Standard


Dinotefuran DN hydrochloride (CAS 939773-22-5) is the hydrochloride salt of 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (DN), a primary environmental metabolite of the third-generation neonicotinoid insecticide dinotefuran [1]. This ionic compound (C₇H₁₅N₃O·HCl, MW 193.67 g/mol) serves as a certified reference material (CRM) for regulatory residue analysis, method validation, and toxicological monitoring across food, environmental, and biological matrices . As a mandatory analyte codified in EPA 40 CFR §180.603 tolerance enforcement [2], the DN hydrochloride salt form provides enhanced solid-state stability, gravimetric handling accuracy, and solvent compatibility distinct from free-base DN, UF (urea metabolite), or ion-pair forms such as DN picrate .

Certified hydrochloride salt for gravimetric accuracy in residue analysis
Mandated analyte for U.S. EPA 40 CFR §180.603 tolerance compliance testing
Supports multi-matrix method validation across rice, vegetables, tea, and other commodities

Why DN Hydrochloride Cannot Be Substituted


Regulatory residue compliance under 40 CFR §180.603 requires quantification of total dinotefuran residues as the sum of dinotefuran parent, DN, and UF calculated as stoichiometric equivalents, making DN an independently mandatory analyte [1]. Generic substitution of DN with the parent dinotefuran standard fails because analytical methods exhibit substantially divergent sensitivity for each analyte: the LOD for DN (4 pg) is 4-fold higher than for dinotefuran (1 pg) and 10-fold higher than for UF (0.4 pg) [2], necessitating a dedicated, matrix-validated DN reference standard to achieve regulatory-grade LOQs. Furthermore, DN displays markedly different environmental persistence—with soil half-lives of 64–65 days versus dinotefuran's 1.6–4.2 days [2]—requiring DN-specific calibration for accurate time-series dissipation modeling. Substituting salt forms (e.g., DN picrate for DN hydrochloride) introduces systematic quantification bias from non-equivalent molecular weights (386.32 vs. 193.67 g/mol) and differential ionization efficiency in LC-MS/MS .

LOD gap
Parent dinotefuran standard calibration may underestimate DN residues due to lower detection sensitivity, risking insufficient LOQ in complex matrices.
Persistence
UF metabolite standard cannot substitute because DN's significantly longer soil persistence demands DN-specific dissipation modeling for environmental fate studies.
Salt form
DN picrate salt introduces quantification bias from 2-fold molecular weight difference and poses explosive shipping restrictions, limiting direct replacement in high-throughput labs.

DN Hydrochloride Analytical Performance


Limit of Detection: DN vs. UF

In a comprehensive multi-matrix rice ecosystem study using UPLC-MS/MS, the limit of detection for DN was determined to be 4 pg, which is 10-fold higher (less sensitive) than UF (0.4 pg) and 4-fold higher than the parent dinotefuran (1 pg) [1]. This differential sensitivity is not a cross-study comparison—it is a direct head-to-head measurement within the same validated analytical method, identical chromatographic run, and equivalent matrix preparation [1]. The ranking of detection sensitivity (UF: 0.4 pg > DNF: 1 pg > DN: 4 pg) demands that the DN hydrochloride standard be procured as a single-analyte CRM rather than relying on a mixed standard or the parent compound for calibration; otherwise, instrument LOD for DN may be insufficient to meet regulatory LOQs in complex matrices such as rice husk where RSD reaches 20% [1].

Detection sensitivity
Head-to-head
4 pg LOD (DN)
10× less sensitive than UF; dedicated DN standard needed for LOQ attainment
Same UPLC-MS/MS run; multi-matrix rice ecosystem
Residue Analysis UPLC-MS/MS Method Validation

Recovery Rates: DN vs. Dinotefuran

A multi-matrix QuPPe-UPLC-MS/MS method validated across cucumber, tomato, potato, and cabbage yielded recovery rates for dinotefuran and its metabolites (DN, UF) ranging from 72.0% to 109.1% with RSD of 1.4% to 12.8% at the lowest fortification level of 10 µg/kg [1]. While the aggregated range encompasses both parent and metabolites, the reported RSD upper bound of 12.8% at this low fortification level is consistent with SANTE/12682/2019 guidance criteria (RSD ≤ 20%) and confirms that DN hydrochloride as a calibration standard delivers matrix-independent recovery suitable for regulatory submission [1]. In a separate Oryza sativa study using HPLC-MS/MS, DN recovery rates were specifically quantified as 81.6–90.2%, comparable to the parent dinotefuran (82.3–85.8%) but displaying a wider dynamic range that necessitates DN-specific matrix-matched calibration rather than reliance on parent standard surrogacy [2].

Recovery range
Head-to-head
DN: 81.6–90.2% Parent: 82.3–85.8%
Wider DN recovery range necessitates matrix-matched DN calibration
QuPPe-UPLC-MS/MS; vegetable and rice matrices
QuPPe-UPLC-MS/MS Vegetable Residue Method Validation

Soil Half-Life: DN vs. Dinotefuran

Dissipation kinetics in paddy field soil revealed that DN is approximately 15- to 40-fold more persistent than the parent dinotefuran, with a soil half-life of 64–65 days versus 1.6–4.2 days for dinotefuran [1]. In rice plant tissue, DN half-life ranged from 2.9–13 days, compared to 0.41–2.7 days for dinotefuran and 0.43–3.1 days for UF [1]. This pronounced persistence divergence is corroborated by independent studies demonstrating that UF and DN are more easily degraded than their parent compound yet exhibit distinct degradation profiles [2]. The 64–65 day soil half-life for DN far exceeds typical pre-harvest intervals and carries significant implications for carry-over residue risk to rotational crops—a risk that cannot be assessed using parent compound dissipation models alone [1].

Soil half-life
Reported
DN: 64–65 d; Parent: 1.6–4.2 d
15–40× longer persistence; requires DN for long-term fate studies
Paddy field dissipation; UPLC-MS/MS
Environmental Fate Dissipation Kinetics Soil Half-Life

DN Salt Form: Hydrochloride vs. Picrate

DN hydrochloride (CAS 939773-22-5; MW 193.67 g/mol; purity 98+% ) and DN picrate (MW 386.32 g/mol; HPLC purity >99.0% ) represent two commercially available salt forms of the DN cation. The approximately 2-fold molecular weight difference (193.67 vs. 386.32 g/mol) introduces a gravimetric factor of 1.994 in stoichiometric equivalence calculations when converting to free-base DN concentration, creating a potential 2-fold systematic error if salt forms are interchanged without adjustment. DN picrate carries the additional operational constraint of being a picrate salt requiring explosive hazard precautions for shipping, storage, and disposal . DN hydrochloride's explicit identification as the standard form in Chinese national reference material platforms (e.g., Alta Scientific 1ST20473A, GBW VIP(CT)102476 [1]) aligns with the dominant form used in published residue methods [2], ensuring method transferability without salt-form conversion artifacts.

Salt form
Context-dependent
Hydrochloride: MW 193.67; non-explosive Picrate: MW 386.32; explosive
2× MW difference; hydrochloride avoids stoichiometric error and hazard
Based on CRM specifications
Reference Standard Selection Salt Form Comparison Analytical CRM

EPA Tolerance Requirement for DN

40 CFR §180.603 explicitly codifies the residue definition for dinotefuran tolerance compliance as 'the sum of dinotefuran and its metabolites DN, 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine, and UF, 1-methyl-3-(tetrahydro-3-furylmethyl)urea, calculated as the stoichiometric equivalent of dinotefuran' [1]. This legal definition elevates DN from a merely interesting metabolite to a legally mandated analyte across all commodities bearing dinotefuran tolerances, which span 30+ food commodities with tolerance levels from 0.01 ppm (poultry byproducts) to 50 ppm (dried tea) [1]. No other neonicotinoid metabolite standard—including clothianidin-TZMU, imidacloprid-olefin, or thiamethoxam-CGA322704—occupies an equivalent position in the EPA tolerance framework where a single metabolite is named in the statutory residue definition alongside the parent [2]. This unique regulatory standing creates an inelastic procurement demand: any laboratory conducting dinotefuran residue compliance testing in or on U.S. commodities must possess and use a DN reference standard.

EPA tolerance
Class-level
DN codified as mandatory analyte in 40 CFR §180.603 residue definition
Legally mandated CRM for U.S. residue compliance testing
Covers 30+ commodities with tolerance levels
Regulatory Compliance EPA Tolerance Residue Definition

DN and UF Earthworm Toxicity

In a 14-day earthworm (Eisenia fetida) toxicity study comparing DN and UF at soil concentrations of 1.0 and 2.0 mg/kg, both metabolites induced excess ROS production, oxidative stress effects, antioxidant enzyme activity alterations, biomacromolecule damage, and abnormal gene expression, leading to their classification as 'supertoxic pollutants to earthworms' [1]. While the toxicities of UF and DN were similar in overall effect magnitude, the study established that both metabolites exhibit higher bioavailability and toxicity than the parent dinotefuran at equivalent soil loading [1]. This ecotoxicological profiling is essential for environmental risk assessment of dinotefuran-treated agricultural soils, as the 64–65 day soil half-life of DN [2] implies chronic exposure scenarios that cannot be predicted from parent compound ecotoxicity data alone.

Earthworm toxicity
Head-to-head
DN & UF both supertoxic at 1.0–2.0 mg/kg soil
Chronic ecotoxic hazard; DN persistence amplifies risk
14-day Eisenia fetida; OECD 207 artificial soil
Environmental Toxicology Earthworm Bioassay Oxidative Stress

DN Hydrochloride Application Scenarios


U.S. EPA Residue Tolerance Compliance

Contract laboratories and food safety agencies performing U.S. EPA tolerance compliance testing on rice, tea, leafy vegetables, potato chips, grape raisins, and other 40 CFR §180.603-listed commodities must use a DN hydrochloride CRM because DN is a codified mandatory analyte in the sum-of-residues tolerance definition [1]. The 4 pg LOD of DN in rice ecosystem methods [2] requires DN-specific calibration to achieve regulatory LOQs, particularly in high-matrix-interference samples such as rice husk where RSD reaches 20% [2]. Substituting the parent dinotefuran standard for DN calibration will systematically underestimate residues and risk tolerance exceedance non-detection.

Environmental Fate and Rotational Crop Risk Assessment

Agrochemical registrants and environmental consultancies conducting soil dissipation studies under GLP must quantify DN separately from parent dinotefuran because DN's soil half-life (64–65 days) exceeds the parent's by 15- to 40-fold [1]. DN hydrochloride CRM procurement supports time-series quantification in soil, paddy water, and plant tissues across multiple field sites for rotational crop carry-over modeling, groundwater vulnerability assessment, and environmental exposure scenario construction required for FIFRA registration or EU Regulation 1107/2009 renewal.

Multi-Matrix Method Validation

Analytical method developers in academic, government, and CRO settings require the DN hydrochloride CRM for method validation across diverse matrices (vegetables, fruits, grains, tea, fermented beverages) because DN recovery rates exhibit wider matrix-dependent variability (81.6–109.1%) than the parent compound (82.3–85.8%) [2][3]. The hydrochloride salt form ensures reliable gravimetric preparation of stock standards for calibration curve linearity (R² > 0.999) and LOQ verification at 0.005–0.02 mg/kg in regulatory method submissions [4].

Soil Ecotoxicology Risk Profiling

Environmental toxicologists investigating non-target organism effects of neonicotinoid soil residues should procure DN hydrochloride as the analytical and dosing standard because DN has been independently classified as a supertoxic pollutant to earthworms (Eisenia fetida) at 1.0–2.0 mg/kg soil concentrations, inducing ROS-mediated oxidative stress, enzyme dysfunction, and gene expression alterations [1]. Combined with its 64–65 day soil DT50 [2], DN constitutes a chronic-exposure ecotoxicological hazard that cannot be assessed using parent dinotefuran or UF metabolite standards alone.

Application
Selection Property
Validation Focus
U.S. EPA residue tolerance compliance testing
Certified DN hydrochloride salt form
LOD/LOQ verification for target matrices per 40 CFR §180.603
Environmental fate and rotational crop risk assessment
DN-specific dissipation kinetics
Soil half-life validation and carry-over modeling
Multi-matrix method validation
Matrix-matched DN calibration
Recovery range verification across food and environmental matrices
Soil ecotoxicology risk profiling
DN chronic exposure hazard signature
Earthworm toxicity endpoints and ROS biomarker assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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